molecular formula C4H6BrN3 B3276595 3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole CAS No. 64380-83-2

3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B3276595
CAS No.: 64380-83-2
M. Wt: 176.01 g/mol
InChI Key: HEKBZSXXDCWFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole is a heterocyclic organic compound that contains a triazole ring substituted with a bromomethyl group at the third position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole typically involves the bromination of 4-methyl-4H-1,2,4-triazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azido-triazoles, thiocyanato-triazoles, and amino-triazoles.

    Oxidation: Products include triazole carboxylic acids or triazole aldehydes.

    Reduction: Products include methyl-triazoles or other reduced derivatives.

Scientific Research Applications

3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to introduce functional groups into polymer backbones.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4H-1,2,4-triazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    3-Methyl-4-methyl-4H-1,2,4-triazole: Contains a methyl group instead of a bromomethyl group, resulting in different reactivity and applications.

    3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole: Similar structure but with a chloromethyl group, which has different reactivity compared to the bromomethyl group.

Uniqueness

3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds and advanced materials.

Properties

IUPAC Name

3-(bromomethyl)-4-methyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-8-3-6-7-4(8)2-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKBZSXXDCWFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 4
3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-(Bromomethyl)-4-methyl-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.